molecular formula C13H13NO2 B150819 2-(4-Methoxyphenoxy)aniline CAS No. 105901-39-1

2-(4-Methoxyphenoxy)aniline

Cat. No. B150819
M. Wt: 215.25 g/mol
InChI Key: YNMZTLWFOGGZEV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)aniline is a chemical compound that is part of a broader class of organic molecules where an aniline moiety is linked to a methoxyphenol group. This linkage creates a compound that can be useful in various chemical syntheses and applications. The methoxy group in the compound suggests increased electron density on the aromatic ring, which can influence its reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Methoxyphenoxy)aniline can be complex, involving multiple steps and reagents. For instance, the synthesis of substituted 4-methoxy-1H-quinolin-2-ones, which shares a similar methoxyphenol component, involves aniline derivatives reacting with malonic acid and phosphorous oxychloride, followed by methylation and further reactions to yield the final product . Another related synthesis is the production of 2-methoxyphenothiazine from resorcinol and aniline, which includes condensation, methylation, and cyclization steps . These methods highlight the versatility and complexity of synthesizing methoxyphenol-aniline derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)aniline has been studied using various spectroscopic techniques. For example, 4-Methoxy-N-(3-phenylallylidene) aniline was characterized by FTIR and NMR spectroscopy, and its structure was optimized using ab initio HF and density functional methods . Similarly, substituted N-phenoxyethylanilines were investigated using infrared spectroscopy and theoretical calculations, providing insights into their vibrational, geometrical, and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenol-aniline derivatives can be influenced by the presence of the methoxy group. An example of a chemical reaction involving a related compound is the anodic oxidation of 4-allyl-2-methoxyphenol, which yielded dienones and dimeric compounds . This demonstrates the potential for oxidative transformations in these types of molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenol-aniline derivatives can be quite diverse. Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and different para-substituted anilines were synthesized, and their structures were elucidated using physical measurements and FT-IR, with NMR assignments aided by various correlation techniques . The study of ortho-methoxyphenols revealed their utility in oxidative bioconjugation reactions with anilines, showcasing their stability and versatility . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the potential for introducing various functional groups to the aniline moiety, affecting the compound's overall properties .

Scientific Research Applications

Inhibitors of Src Kinase Activity

A study by Boschelli et al. (2001) explored various analogues of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, focusing on inhibiting Src kinase activity. This research optimized the anilino group to enhance inhibition of Src kinase and Src-mediated cell proliferation, highlighting the potential of these compounds in cancer research (Boschelli et al., 2001).

Spectroscopic and Theoretical Studies

Finazzi et al. (2003) conducted infrared spectroscopic studies and theoretical calculations on N-(2-phenoxyethyl)aniline and its derivatives. This research provided insights into the vibrational, geometrical, and electronic properties of these compounds, contributing to a better understanding of their chemical behavior (Finazzi et al., 2003).

Electrochemical Copolymerization

Mu (2004) examined the electrochemical copolymerization of aniline and o-aminophenol, revealing how the copolymerization rate and properties are affected by the monomer concentration ratio. This research has implications for developing new materials with unique electrochemical properties (Mu, 2004).

Electrocatalytic Oxidation Studies

Li et al. (2003) studied the degradation of aniline in an alkaline medium using electrocatalytic oxidation. This research demonstrated the effectiveness of this method for degrading aniline and proposed a reaction pathway, which is valuable for environmental applications (Li et al., 2003).

Synthesis and Application in Electrochromic Materials

A study by Li et al. (2017) focused on synthesizing and characterizing novel electrochromic materials employing nitrotriphenylamine units. This research emphasized the potential of these materials for applications in the near-infrared region, indicating their suitability for various technological applications (Li et al., 2017).

Catalytic Oxidation of Phenolic and Aniline Compounds

Zhang et al. (2009) explored the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenol and aniline. This research demonstrated their effectiveness and stability as catalysts, which could be beneficial for environmental remediation and wastewater treatment (Zhang et al., 2009).

Fenton-like Oxidation for Hazardous Methoxyanilines

Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation using Laterite soil as an iron source for degrading methoxyanilines. This research offers an alternative and effective method for treating wastewater containing these toxic chemicals (Chaturvedi & Katoch, 2020).

Synthesis and Characterization of Metal Complexes

Osowole (2011) conducted a study on the synthesis and characterization of metal(II) thiophenyl Schiff base complexes. This research is crucial for understanding the coordination chemistry of aniline derivatives and their potential applications (Osowole, 2011).

Ultrasonic Degradation of Ionic Aromatic Compounds

Jiang et al. (2002) investigated the effect of pH on the ultrasonic degradation of ionic aromatic compounds. This study contributes to our understanding of how pH influences the sonochemical degradation of contaminants like aniline (Jiang et al., 2002).

Oxidation of Anilines with Hydrogen Peroxide and Selenium Dioxide

Gebhardt et al. (2008) researched the selective oxidation of substituted anilines using hydrogen peroxide and selenium dioxide. The findings from this study help in understanding the reaction pathways of aniline oxidation and its potential applications (Gebhardt et al., 2008).

Novel Microtubule Inhibitor for Cancer Research

Qiao et al. (2013) studied the effects of DAT-230, a novel microtubule inhibitor derived from 2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline, on human gastric adenocarcinoma cells. This research highlights the potential of such compounds in cancer therapy (Qiao et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “4-(2-Methoxyphenoxy)aniline”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a skin sensitizer and should be handled with appropriate safety measures .

properties

IUPAC Name

2-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZTLWFOGGZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326959
Record name 2-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)aniline

CAS RN

105901-39-1
Record name 2-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Weidner, A Nasereddin, L Preu, J Grünefeld… - Molecules, 2016 - mdpi.com
The Tres Cantos Antimalarial Compound Set (TCAMS) is a publicly available compound library which contains 13533 hit structures with confirmed activity against Plasmodium …
Number of citations: 2 www.mdpi.com
片岡隆博, 早瀬善男, 益子道生, 新川求… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
A number of alkoxyiminophenylacetamide derivatives were synthesized and their fungicidal activities were examined. Studies of structure-activity relationships revealed strongest …
Number of citations: 28 jlc.jst.go.jp
Z Chen, Y Wu, Y Liu, S Yang, Y Chen… - Journal of medicinal …, 2011 - ACS Publications
Dual target inhibitors against COX-2 and LTA 4 H were designed by adding functional groups from a marketed COX-2 inhibitor, Nimesulide, to an existing LTA 4 H inhibitor 1-(2-(4-…
Number of citations: 50 pubs.acs.org
A Elkamhawy, J Park, AHE Hassan, AN Pae… - European journal of …, 2017 - Elsevier
Translocator protein (TSPO) is involved in modulating mitochondrial permeability transition pore (mPTP) opening/closure leading to either apoptotic cell death via opening of mPTP or …
Number of citations: 24 www.sciencedirect.com
O Bueno, M Gargantilla, J Estévez-Gallego… - European Journal of …, 2019 - Elsevier
Microtubule targeting agents represent a very active arena in the development of anticancer agents. In particular, compounds binding at the colchicine site in tubulin are being deeply …
Number of citations: 5 www.sciencedirect.com
片岡隆博, 早瀬善男, 益子道生, 新川求… - Journal of Pesticide …, 1998 - jstage.jst.go.jp
種々のアルコキシイミノフェニル酢酸アミド誘導体を合成し, それらの殺菌活性における加構造と活性相関について調べた. その結果, アルコキシイミノ部はメトキシイミノ体で, 酢酸アミド部はモノメチル…
Number of citations: 4 www.jstage.jst.go.jp

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